dCMP Deaminase Inhibition: 2′-Deoxyzebularine Monophosphate vs. 2′-ara-Fluoro and Parent Zebularine Monophosphate
The 5′-monophosphate of 2′-deoxyzebularine (compound 2b, the nucleotide form of the target compound) inhibited human deoxycytidylate deaminase (dCMPD) from MOLT-4 cells with a Ki of 2.1 × 10⁻⁸ M. In the same assay, the 2′-ara-fluoro analog (3b) showed a Ki of 1.2 × 10⁻⁸ M, while the parent zebularine monophosphate (1b) was ineffective at concentrations >100 µmol/L [1]. This represents a >4,700-fold loss of potency when the 2′-deoxyribose sugar is replaced by ribose in the monophosphate form, and a 1.75-fold difference between 2′-deoxy and 2′-ara-fluoro substitution.
| Evidence Dimension | Inhibition constant (Ki) against human dCMPD |
|---|---|
| Target Compound Data | Ki = 2.1 × 10⁻⁸ M (2′-deoxyzebularine 5′-monophosphate, 2b) |
| Comparator Or Baseline | 2′-ara-fluoro zebularine 5′-monophosphate (3b): Ki = 1.2 × 10⁻⁸ M; Zebularine monophosphate (1b): ineffective at >100 µM |
| Quantified Difference | ~1.75-fold weaker than 3b; >4,700-fold more potent than 1b |
| Conditions | Partially purified MOLT-4 dCMPD in the presence of allosteric effector dCTP and Mg²⁺ ion |
Why This Matters
For researchers studying dCMPD or developing modulators of pyrimidine metabolism, the 2′-deoxyzebularine monophosphate provides a defined, intermediate potency scaffold distinct from both the inactive ribonucleotide and the more potent but acid-labile 2′-ara-fluoro analog.
- [1] Barchi, J. J., Jr., Cooney, D. A., Hao, Z., Weinberg, Z. H., Taft, C., & Marquez, V. E. (1995). Improved synthesis of zebularine [1-(β-D-ribofuranosyl)-dihydropyrimidin-2-one] nucleotides as inhibitors of human deoxycytidylate deaminase. Journal of Enzyme Inhibition, 9(2), 147–162. DOI: 10.3109/14756369509042814. View Source
